[(1R,2S,6R,9R,10R,11R,12S,14R,15R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate
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Overview
Description
The compound [(1R,2S,6R,9R,10R,11R,12S,14R,15R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[96102,904,8015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the pentacyclic core, introduction of the furan ring, and the addition of various functional groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The furan ring and other functional groups can be oxidized under specific conditions.
Reduction: Certain functional groups, such as the ester, can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring could lead to the formation of a diketone, while reduction of the ester group would yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be studied for its potential biological activity
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its complex structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure and reactivity make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it could bind to enzymes or receptors, altering their activity and leading to specific biological effects. The pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- [(1R,2S,6R,9R,10R,11R,12S,14R,15R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate
- This compound
Uniqueness
This compound’s uniqueness lies in its complex structure, multiple chiral centers, and diverse functional groups
Properties
Molecular Formula |
C34H44O9 |
---|---|
Molecular Weight |
596.7 g/mol |
IUPAC Name |
[(1R,2S,6R,9R,10R,11R,12S,14R,15R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C34H44O9/c1-9-17(2)31(37)43-25-14-24(41-19(4)35)32(5)16-40-28-29(32)33(25,6)23(13-26(36)38-8)34(7)27-18(3)21(20-10-11-39-15-20)12-22(27)42-30(28)34/h9-11,15,21-25,28-30H,12-14,16H2,1-8H3/b17-9+/t21-,22?,23-,24-,25+,28-,29?,30-,32-,33+,34-/m1/s1 |
InChI Key |
CJHBVBNPNXOWBA-KTLKVUSGSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3C2[C@]1([C@H]([C@]4([C@@H]3OC5C4=C([C@@H](C5)C6=COC=C6)C)C)CC(=O)OC)C)C)OC(=O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C(C4(C3OC5C4=C(C(C5)C6=COC=C6)C)C)CC(=O)OC)C)C)OC(=O)C |
Origin of Product |
United States |
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